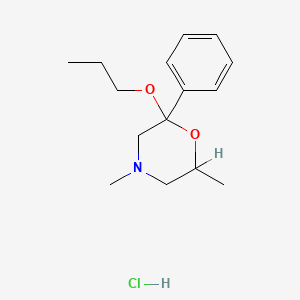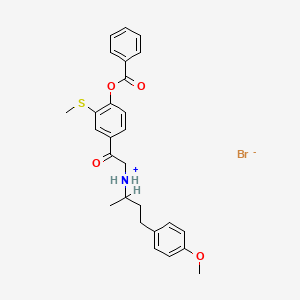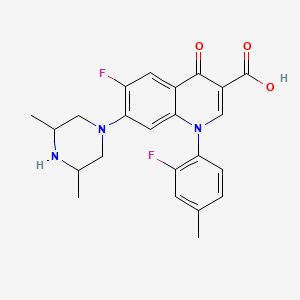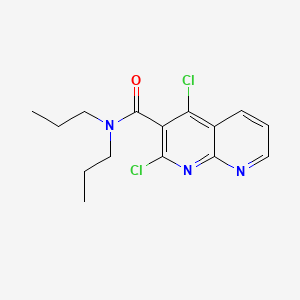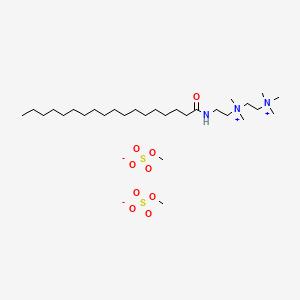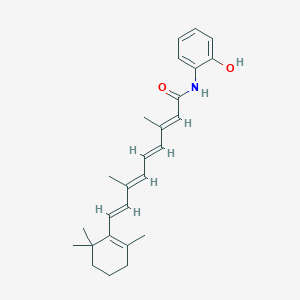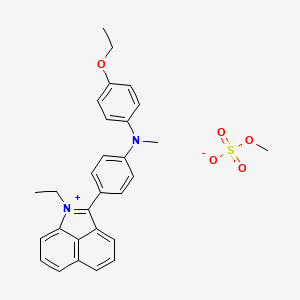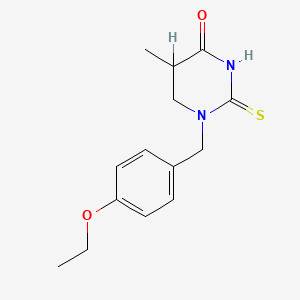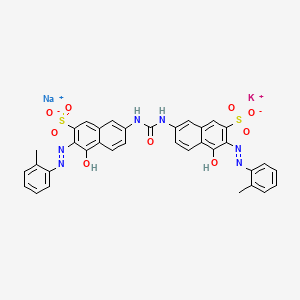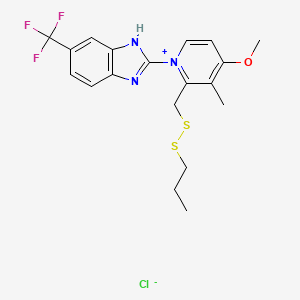
Pyridinium, 4-methoxy-3-methyl-2-((propyldithio)methyl)-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 4-methoxy-3-methyl-2-((propyldithio)methyl)-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a pyridinium core with multiple functional groups, makes it a subject of interest for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-methoxy-3-methyl-2-((propyldithio)methyl)-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridinium core, followed by the introduction of the methoxy, methyl, propyldithio, and benzimidazolyl groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency.
化学反応の分析
Types of Reactions
Pyridinium, 4-methoxy-3-methyl-2-((propyldithio)methyl)-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play crucial roles in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, altering the compound’s properties.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, Pyridinium, 4-methoxy-3-methyl-2-((propyldithio)methyl)-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride may be studied for its potential biological activities. Compounds with similar structures have shown antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development.
Industry
Industrially, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties can enhance the performance of various products.
作用機序
The mechanism of action of Pyridinium, 4-methoxy-3-methyl-2-((propyldithio)methyl)-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- Pyridinium, 4-methoxy-3-methyl-2-((propyldithio)methyl)-1-(benzimidazol-2-yl)-, chloride
- Pyridinium, 4-methoxy-3-methyl-2-((propyldithio)methyl)-1-(5-methyl-1H-benzimidazol-2-yl)-, chloride
Uniqueness
The presence of the trifluoromethyl group in Pyridinium, 4-methoxy-3-methyl-2-((propyldithio)methyl)-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride distinguishes it from similar compounds. This group can significantly influence the compound’s chemical and biological properties, such as its lipophilicity, metabolic stability, and binding affinity to targets.
特性
CAS番号 |
124474-45-9 |
|---|---|
分子式 |
C19H21ClF3N3OS2 |
分子量 |
464.0 g/mol |
IUPAC名 |
2-[4-methoxy-3-methyl-2-[(propyldisulfanyl)methyl]pyridin-1-ium-1-yl]-6-(trifluoromethyl)-1H-benzimidazole;chloride |
InChI |
InChI=1S/C19H21F3N3OS2.ClH/c1-4-9-27-28-11-16-12(2)17(26-3)7-8-25(16)18-23-14-6-5-13(19(20,21)22)10-15(14)24-18;/h5-8,10H,4,9,11H2,1-3H3,(H,23,24);1H/q+1;/p-1 |
InChIキー |
LNQOPXFJCSWYIC-UHFFFAOYSA-M |
正規SMILES |
CCCSSCC1=[N+](C=CC(=C1C)OC)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


